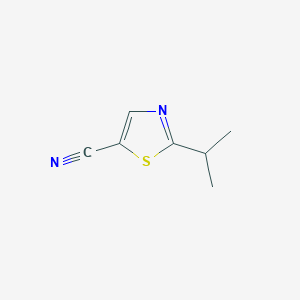

2-Isopropylthiazole-5-carbonitrile

描述

Positional Isomerism

- Ring-Substituted Isomers : Substituting the isopropyl or cyano groups at alternative positions (e.g., 4-isopropylthiazole-2-carbonitrile) yields distinct isomers with varying electronic and steric profiles.

- Side-Chain Isomerism : Replacing the isopropyl group with other alkyl chains (e.g., methyl or tert-butyl) generates structural analogs, such as 2-methylthiazole-5-carbonitrile.

Stereochemical Analysis

The isopropyl group’s central carbon (propan-2-yl) is bonded to two methyl groups and the thiazole ring, resulting in a symmetric configuration that precludes chirality. Additionally, the planar thiazole ring restricts geometric isomerism.

Crystallographic Data and X-ray Diffraction Analysis

While direct X-ray diffraction data for this compound remain unreported, insights can be inferred from related thiazole derivatives.

Predicted Crystalline Properties

- Unit Cell Parameters : Analogous compounds, such as 2-amino-4-isopropylthiazole-5-carbonitrile, crystallize in monoclinic systems with space group P2₁/c and Z = 4.

- Intermolecular Interactions : Hydrogen bonding between cyano groups and adjacent molecules, along with van der Waals forces from isopropyl chains, likely governs packing efficiency.

Table 2: Hypothetical crystallographic data based on analogs

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.1 Å |

| β Angle | 95.7° |

Computational Modeling

Density functional theory (DFT) simulations predict a planar thiazole ring with slight distortions due to the isopropyl group’s steric demand. The cyano group’s linear geometry aligns perpendicular to the ring, minimizing steric clash.

属性

CAS 编号 |

1086393-39-6 |

|---|---|

分子式 |

C7H8N2S |

分子量 |

152.22 g/mol |

IUPAC 名称 |

2-propan-2-yl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C7H8N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,1-2H3 |

InChI 键 |

KGSWRJMIVDNBTI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=NC=C(S1)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isopropylamine with a suitable thioamide and a nitrile source under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

化学反应分析

Types of Reactions: 2-Isopropylthiazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

科学研究应用

Medicinal Chemistry

Anticancer Activity

2-Isopropylthiazole-5-carbonitrile has shown promising results in anticancer research. Compounds derived from thiazole structures, including 2-isopropylthiazole derivatives, have been studied for their ability to inhibit cancer cell growth. For instance, thiazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines, such as human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can enhance potency and selectivity against cancer cells .

Antimicrobial Properties

Research has indicated that thiazole derivatives possess antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against bacterial strains and fungi. The presence of the carbonitrile group is believed to contribute to the compound's bioactivity by interfering with microbial metabolism and growth .

Inhibition of Kinases

Recent studies have explored the role of thiazole derivatives in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. This compound has been identified as a potential inhibitor of CDK9, demonstrating selectivity over other kinases. This selectivity is significant for developing targeted cancer therapies, as it minimizes off-target effects .

Agricultural Applications

Pesticidal Activity

The compound has also been investigated for its potential use as a pesticide. Thiazole derivatives have shown effectiveness against various pests and pathogens in agricultural settings. The mechanism of action is thought to involve disruption of metabolic pathways in target organisms, leading to reduced viability and reproduction .

Material Science

Polymer Development

In material science, this compound is being explored for its utility in developing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Comprehensive Data Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant cytotoxicity against cancer cells |

| Antimicrobial properties | Effective against bacterial strains | |

| CDK inhibition | Selective inhibition of CDK9 | |

| Agricultural Science | Pesticidal activity | Effective against pests and pathogens |

| Material Science | Polymer development | Improved thermal stability and strength |

Case Studies

-

Anticancer Research:

A study evaluated the cytotoxic effects of thiazole derivatives on human glioblastoma U251 cells, revealing that modifications to the thiazole structure significantly enhanced anticancer activity with IC50 values in low micromolar ranges . -

Antimicrobial Efficacy:

Another research project assessed the antimicrobial properties of various thiazole compounds, including this compound, demonstrating notable effectiveness against both Gram-positive and Gram-negative bacteria . -

Pesticide Development:

Investigations into the pesticidal properties of thiazoles highlighted their potential as environmentally friendly alternatives to conventional pesticides, with effective action against common agricultural pests .

作用机制

The mechanism of action of 2-Isopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biological pathways. The nitrile group can also participate in binding interactions, enhancing the compound’s activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

相似化合物的比较

Structural Analog: 2-Isopropyloxazole-5-carbonitrile

The oxazole analog (CAS 1391739-85-7) replaces the thiazole’s sulfur with oxygen. Key differences include:

| Property | 2-Isopropylthiazole-5-carbonitrile | 2-Isopropyloxazole-5-carbonitrile |

|---|---|---|

| Heteroatom | S | O |

| Molecular formula | C₇H₈N₂S | C₇H₈N₂O |

| Molecular weight | 152.21 g/mol | 136.15 g/mol |

| Electronegativity | Lower (S < O) | Higher (O > S) |

| Aromaticity | Stronger due to S’s polarizability | Weaker (oxygen’s electronegativity) |

Implications :

- Reactivity : Thiazoles undergo electrophilic substitution more readily than oxazoles due to sulfur’s electron-donating resonance effects .

- Stability : Oxazoles are less thermally stable but may exhibit better solubility in polar solvents.

- Biological Activity : Thiazoles are more common in pharmaceuticals (e.g., sulfathiazole) due to sulfur’s role in biomolecular interactions .

Substituent Variations: 2-Methylthiazole-5-carbonitrile

Replacing the isopropyl group with a methyl group reduces steric hindrance:

| Property | This compound | 2-Methylthiazole-5-carbonitrile |

|---|---|---|

| Substituent | Isopropyl (bulky) | Methyl (compact) |

| Lipophilicity (LogP) | Higher | Lower |

| Solubility | Lower in polar solvents | Higher in polar solvents |

Implications :

- The isopropyl group enhances membrane permeability in drug candidates but may reduce synthetic yield due to steric effects.

Functional Group Variations: 2-Isopropylthiazole-5-carboxylic Acid

Replacing the nitrile with a carboxylic acid alters reactivity:

| Property | This compound | 2-Isopropylthiazole-5-carboxylic Acid |

|---|---|---|

| Functional group | Nitrile (-CN) | Carboxylic acid (-COOH) |

| Acidity | Neutral | Acidic (pKa ~4-5) |

| Applications | Precursor for amines or amides | Direct use in ionic interactions |

Implications :

- Nitriles are versatile intermediates in multi-step syntheses, whereas carboxylic acids are terminal functional groups in APIs .

生物活性

2-Isopropylthiazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for contributing to various biological activities. The presence of the isopropyl group and the carbonitrile moiety enhances its chemical reactivity and biological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity with varying Minimum Inhibitory Concentration (MIC) values.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.50 | 0.75 |

| Candida albicans | 1.00 | 1.50 |

These results indicate that this compound exhibits strong bactericidal effects, particularly against gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung carcinoma) | 15.4 | Significant cytotoxicity |

| MCF7 (Breast carcinoma) | 12.3 | Induced apoptosis |

| U87MG (Glioblastoma) | 18.7 | Cell cycle arrest |

In a study assessing its effects on A549 cells, the compound induced apoptosis at concentrations above its IC50 value, suggesting a mechanism involving programmed cell death .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties. The thiazole moiety is often linked to anticonvulsant activity.

Case Study: Anticonvulsant Activity

A study evaluated a series of thiazole derivatives for their anticonvulsant properties using the pentylenetetrazol (PTZ) model. The findings suggested that modifications in the thiazole structure could enhance neuroprotective effects:

- Compound Variants : The presence of substituents on the thiazole ring significantly influenced anticonvulsant activity.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Thiazole derivative A | 18.4 | 170.2 | 9.2 |

| Thiazole derivative B | 22.1 | 150.3 | 6.8 |

The protection index indicates that compound A was more effective compared to compound B, highlighting the importance of structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。